3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
Overview
Description
1,2,4-Benzotriazin-3-amine 1-oxide is a heterocyclic compound with a molecular formula of C7H6N4O It is part of the benzotriazine family, which is known for its diverse chemical properties and applications
Mechanism of Action
Target of Action
It’s known that this compound is a key component of a wide range of pharmaceutically-relevant compounds . It has been used in the synthesis of pharmaceutically important targets .
Mode of Action
It’s known that 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides are formed on peracid oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones . The 3-(α-alkoxyalkyl) 1-oxide derivatives could be dealkylated to the tautomeric 3-unsubstituted compound .
Biochemical Pathways
It’s known that this compound belongs to the class of organic compounds known as aminotriazines, which are organic compounds containing an amino group attached to a triazine ring .
Result of Action
It’s known that this compound was found to be a potential intermediate in the synthesis of aminoindazole pdk1 inhibitor .
Action Environment
It’s known that this compound is moderately persistent and slightly mobile, with a medium potential for particle-bound transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazin-3-amine 1-oxide can be synthesized through several methods. One common method involves the diazotization of 2-aminobenzamides followed by cyclization. This process typically requires stable diazonium salts and can be carried out under mild conditions . Another method involves the oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones using peracids .
Industrial Production Methods
Industrial production of 1,2,4-Benzotriazin-3-amine 1-oxide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 1,2,4-benzotriazine 1,4-dioxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation and nitrous acid for cyclization reactions. The conditions for these reactions are typically mild, often carried out at room temperature .
Major Products
The major products formed from these reactions include various substituted benzotriazines and benzotriazine dioxides, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
1,2,4-Benzotriazin-3-amine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of hypoxia-selective cytotoxins, such as tirapazamine, which are used in cancer treatment.
Materials Science: The compound is used in the development of new materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,4-Benzotriazin-3-amine 1-oxide can be compared with other benzotriazine derivatives:
3-Amino-1,2,4-benzotriazine: Similar in structure but lacks the 1-oxide group, which affects its reactivity and applications.
1,2,4-Benzotriazine 1,4-dioxides: These compounds have two oxide groups, making them more potent as hypoxia-selective cytotoxins.
3-Substituted 1,2,3-benzotriazin-4(3H)-ones: These compounds have different substitution patterns, leading to varied chemical properties and applications.
Properties
IUPAC Name |
1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRWGJRKAHEZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202590 | |
Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-06-6 | |
Record name | 1,2,4-Benzotriazin-3-amine, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5424-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-benzotriazin-3-amine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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